Ethyl 3-(4-aminophenyl)-3-ethoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-aminophenyl)-3-ethoxypropanoate is an organic compound that features an ethyl ester functional group attached to a 3-ethoxypropanoate backbone, with a 4-aminophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-aminophenyl)-3-ethoxypropanoate typically involves the esterification of 3-(4-aminophenyl)-3-ethoxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-aminophenyl)-3-ethoxypropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-(4-aminophenyl)-3-ethoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-aminophenyl)-3-ethoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and lead to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-nitrophenyl)-3-ethoxypropanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 3-(4-methoxyphenyl)-3-ethoxypropanoate: Contains a methoxy group instead of an amino group.
Uniqueness
Ethyl 3-(4-aminophenyl)-3-ethoxypropanoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The amino group allows for a wider range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
ethyl 3-(4-aminophenyl)-3-ethoxypropanoate |
InChI |
InChI=1S/C13H19NO3/c1-3-16-12(9-13(15)17-4-2)10-5-7-11(14)8-6-10/h5-8,12H,3-4,9,14H2,1-2H3 |
InChI Key |
IPAGVUGHCHZOBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)OCC)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.